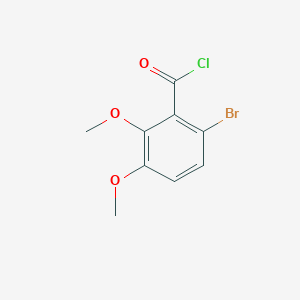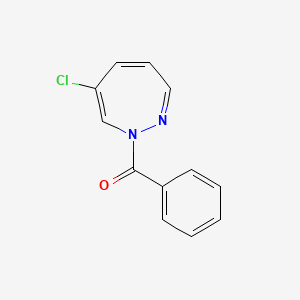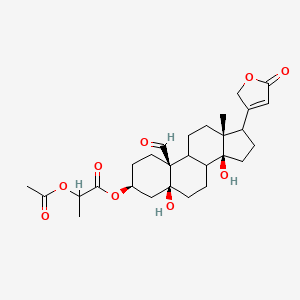![molecular formula C15H21N3O4 B14505699 Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide CAS No. 63329-16-8](/img/structure/B14505699.png)
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide is a chemical compound that belongs to the class of peptides It is characterized by the presence of a glycyl group, a 3,4-dihydroxyphenyl group, and a prolinamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide typically involves the coupling of glycyl and prolinamide groups with a 3,4-dihydroxyphenyl ethyl group. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
化学反应分析
Types of Reactions
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 3,4-dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and ethers or esters from substitution reactions .
科学研究应用
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling and regulation.
Medicine: It is investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: The compound is used in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide involves its interaction with specific molecular targets and pathways. The 3,4-dihydroxyphenyl group can interact with enzymes and receptors involved in oxidative stress and inflammation, leading to potential therapeutic effects. The compound may also modulate cellular signaling pathways, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Dopamine: A catecholamine neurotransmitter with a similar 3,4-dihydroxyphenyl group.
Hydroxytyrosol: A phenolic compound with antioxidant properties.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar structural features.
Uniqueness
Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide is unique due to its peptide structure, which allows for specific interactions with biological targets and potential therapeutic applications. Its combination of glycyl, 3,4-dihydroxyphenyl, and prolinamide groups provides a distinct chemical profile that differentiates it from other similar compounds .
属性
CAS 编号 |
63329-16-8 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
(2S)-1-(2-aminoacetyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H21N3O4/c16-9-14(21)18-7-1-2-11(18)15(22)17-6-5-10-3-4-12(19)13(20)8-10/h3-4,8,11,19-20H,1-2,5-7,9,16H2,(H,17,22)/t11-/m0/s1 |
InChI 键 |
JQIBCHXMJPZFRN-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCCC2=CC(=C(C=C2)O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCCC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)

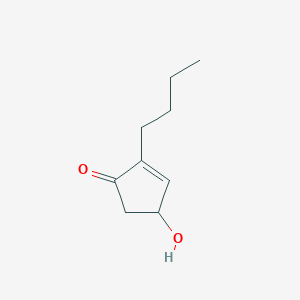
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)


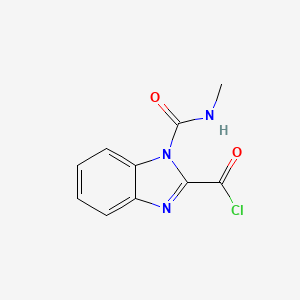
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![4-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B14505683.png)
